2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a chemical compound known for its significant biological and pharmacological properties. It is commonly used in research and development, particularly in the fields of medicinal chemistry and pharmacology. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide involves several steps. One common method starts with the reaction of 4-(2,2-dichlorocyclopropyl)phenol with 2-methylpropanoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with thiazole-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions, particularly at the phenoxy and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. It is known to bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), modulating their activity and influencing gene expression. This interaction leads to various biological effects, including the regulation of lipid metabolism and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Ciprofibrate: A similar compound with hypolipidemic properties, used to lower cholesterol levels.
Fenofibrate: Another fibrate derivative with similar lipid-lowering effects.
Gemfibrozil: A compound used to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol.
Uniqueness
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C16H16Cl2N2O2S |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-15(2,13(21)20-14-19-7-8-23-14)22-11-5-3-10(4-6-11)12-9-16(12,17)18/h3-8,12H,9H2,1-2H3,(H,19,20,21) |
InChI Key |
DNTQOESOPSEHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origin of Product |
United States |
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